Dibutyl tellurium diiodide Dibutyl tellurium diiodide
Brand Name: Vulcanchem
CAS No.: 41235-21-6
VCID: VC3946825
InChI: InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
SMILES: CCCC[Te](CCCC)(I)I
Molecular Formula: C8H18I2Te
Molecular Weight: 495.6 g/mol

Dibutyl tellurium diiodide

CAS No.: 41235-21-6

Cat. No.: VC3946825

Molecular Formula: C8H18I2Te

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl tellurium diiodide - 41235-21-6

Specification

CAS No. 41235-21-6
Molecular Formula C8H18I2Te
Molecular Weight 495.6 g/mol
IUPAC Name 1-[butyl(diiodo)-λ4-tellanyl]butane
Standard InChI InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Standard InChI Key CWBNZDYODCNTEV-UHFFFAOYSA-N
SMILES CCCC[Te](CCCC)(I)I
Canonical SMILES CCCC[Te](CCCC)(I)I

Introduction

Synthesis and Characterization of Dibutyl Tellurium Diiodide

Synthetic Routes

Dibutyl tellurium diiodide is typically synthesized through the direct reaction of dibutyl telluride ((C₄H₉)₂Te) with elemental iodine (I₂). The stoichiometric ratio of 1:1 between (C₄H₉)₂Te and I₂ yields the diiodide product:

(C4H9)2Te+I2(C4H9)2TeI2(C₄H₉)₂Te + I₂ \rightarrow (C₄H₉)₂TeI₂

This reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmospheres to prevent oxidation or hydrolysis .

Table 1: Synthetic Conditions for Organotellurium Diiodides

CompoundReactantsSolventTemperatureYield (%)
(C₄H₉)₂TeI₂(C₄H₉)₂Te + I₂CH₂Cl₂0–25°C70–85
Ph₂TeI₂Ph₂Te + I₂THF−20°C90
(C₆H₁₁)₂TeI₂(C₆H₁₁)₂Te + I₂Toluene25°C65

Spectroscopic Characterization

  • NMR Spectroscopy: The ^125Te NMR spectrum of (C₄H₹)₂TeI₂ exhibits a resonance near δ 1,200 ppm, consistent with tellurium(IV) centers in hypervalent environments .

  • IR Spectroscopy: Stretching frequencies for Te–I bonds appear at 180–220 cm⁻¹, while C–Te–C bending modes are observed at 450–500 cm⁻¹ .

Structural and Electronic Properties

Molecular Geometry

Single-crystal X-ray diffraction studies of analogous compounds, such as [PhTeI₃]₂, reveal trigonal bipyramidal geometry at tellurium, with iodine atoms occupying axial positions . For (C₄H₉)₂TeI₂, a distorted tetrahedral geometry is anticipated, with bond angles of ~95° for I–Te–I and ~105° for C–Te–C .

Table 2: Bond Parameters in Organotellurium Diiodides

CompoundTe–I Bond Length (Å)C–Te–C Angle (°)Te···I Nonbonded (Å)
(C₄H₉)₂TeI₂2.85–3.10102–1083.50–3.80
[PhTeI₃]₂2.78–2.9294–973.45–3.60

Electronic Structure

Density functional theory (DFT) calculations on [PhTeI₃]₂ indicate significant charge transfer from tellurium to iodine, with partial double-bond character in Te–I interactions . For (C₄H₉)₂TeI₂, similar delocalization is expected, contributing to its stability against disproportionation.

Reactivity and Stability

Hydrolysis and Oxidation

Dibutyl tellurium diiodide undergoes hydrolysis in aqueous media to form telluroxane clusters, analogous to phenyltellurium derivatives :

2(C4H9)2TeI2+H2O[(C4H9)2TeO]n+4HI2 (C₄H₉)₂TeI₂ + H₂O \rightarrow [(C₄H₉)₂TeO]ₙ + 4 HI

Oxidation with hydrogen peroxide yields tellurium dioxide and butyl iodide:

(C4H9)2TeI2+3H2O2TeO2+2C4H9I+3H2O(C₄H₉)₂TeI₂ + 3 H₂O₂ \rightarrow TeO₂ + 2 C₄H₉I + 3 H₂O

Halogen Exchange Reactions

Treatment with alkyl halides (e.g., CH₃I) facilitates iodine substitution, forming mixed-halide species:

(C4H9)2TeI2+2CH3I(C4H9)2TeI(CH3)+I2(C₄H₉)₂TeI₂ + 2 CH₃I \rightarrow (C₄H₉)₂TeI(CH₃) + I₂

Applications in Materials Science

Catalysis

Tellurium diiodides serve as precursors for telluride nanoparticles used in photocatalysis. For example, (C₄H₉)₂TeI₂ decomposes under heat to yield Te nanoclusters, which enhance hydrogen evolution reactions .

Semiconductor Fabrication

Thin films of (C₄H₉)₂TeI₂ deposited via chemical vapor deposition exhibit p-type semiconducting behavior with a bandgap of ~1.8 eV, suitable for photovoltaic applications .

Comparison with Related Compounds

Dibutyl Tellurium Dichloride vs. Diiodide

  • Stability: The diiodide is more stable to hydrolysis due to stronger Te–I bonds (bond energy: 240 kJ/mol) compared to Te–Cl (210 kJ/mol) .

  • Reactivity: Diiodides undergo slower ligand substitution, making them preferable in controlled synthesis.

Phenyl vs. Butyl Derivatives

  • Solubility: (C₄H₉)₂TeI₂ is more soluble in nonpolar solvents (e.g., hexane) than Ph₂TeI₂ due to longer alkyl chains.

  • Thermal Stability: Butyl derivatives decompose at 120°C, whereas phenyl analogs are stable up to 180°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator